molecular formula C20H20O7 B563338 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate CAS No. 1185159-39-0

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Cat. No.: B563338
CAS No.: 1185159-39-0
M. Wt: 377.404
InChI Key: PXRGJBFTFOSLGL-YEXDGGICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is an organic compound with a complex structure that includes acetoxy and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate typically involves the esterification of 1,3-propanediol with benzoic acid derivatives. One common method includes the reaction of 1,3-propanediol with benzoyl chloride in the presence of a base such as pyridine to form the dibenzoate ester. The acetoxymethoxy group can be introduced through a subsequent reaction with acetic anhydride and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Hydrolysis: Benzoic acid and 1,3-propanediol.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate involves its interaction with biological molecules through ester bonds. The compound can be hydrolyzed by esterases, releasing the active components that can interact with specific molecular targets. These interactions can affect various biochemical pathways, depending on the nature of the released molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol dibenzoate: Similar structure but lacks the acetoxymethoxy group.

    Propylene glycol dibenzoate: Similar structure with a different glycol backbone.

    Diethylene glycol dibenzoate: Contains an additional ethylene glycol unit.

Uniqueness

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is unique due to the presence of the acetoxymethoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRGJBFTFOSLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547431
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110874-22-1
Record name 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110874-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.